molecular formula C14H21ClN2 B13658581 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B13658581
M. Wt: 252.78 g/mol
InChI Key: REBOJGKTUOHDHE-UHFFFAOYSA-N
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Description

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a benzyl group attached. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by hydrogenation to form the octahydro structure. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the benzyl group or the pyridine ring.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups on the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.

    1H-Pyrrolo[2,3-b]pyridines: Another class of compounds with a similar pyridine core but different functional groups.

Uniqueness

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

1-benzyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C14H20N2.ClH/c1-2-5-12(6-3-1)11-16-8-4-7-13-9-15-10-14(13)16;/h1-3,5-6,13-15H,4,7-11H2;1H

InChI Key

REBOJGKTUOHDHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2N(C1)CC3=CC=CC=C3.Cl

Origin of Product

United States

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